molecular formula C19H23N3O4S B2840173 5-cyclopropyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide CAS No. 1396628-32-2

5-cyclopropyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide

Cat. No. B2840173
CAS RN: 1396628-32-2
M. Wt: 389.47
InChI Key: NMJFJAJTQZONII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research has focused on the synthesis and structure-activity relationships of related compounds, demonstrating the importance of cyclopropyl and isoxazole moieties in enhancing antibacterial properties. For instance, studies on 5-substituted 6,8-difluoroquinolones highlighted the significance of specific substituents in conferring overall antibacterial properties, potentially applicable to the structural analogs of the compound (Miyamoto et al., 1990).

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives of related structures to evaluate their antimicrobial and antifungal activities. Compounds with cyclopropyl and carboxamide groups have shown effectiveness against various bacteria and fungi, indicating the potential of similar compounds for therapeutic applications (Patel & Patel, 2010).

Potential Antitumor Agents

Research into quinazolin-4-one derivatives has identified compounds with high growth-inhibitory activities against tumor cells, suggesting that compounds with a similar structural framework could serve as potent antitumor agents. Modifications aimed at increasing water solubility have led to derivatives with enhanced cytotoxicity and novel biochemical characteristics, which could be relevant for the development of new cancer therapies (Bavetsias et al., 2002).

Antipsychotic Potential

Explorations into heterocyclic carboxamides have produced compounds evaluated as potential antipsychotic agents, revealing the critical role of structural variations in enhancing activity with reduced side effects. This suggests the potential psychiatric applications of structurally similar compounds (Norman et al., 1996).

properties

IUPAC Name

5-cyclopropyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-2-10-27(24,25)22-9-3-4-14-11-15(7-8-17(14)22)20-19(23)16-12-18(26-21-16)13-5-6-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJFJAJTQZONII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide

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